Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate
Overview
Description
Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a difluoromethyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often requires the use of difluoromethylating agents under controlled conditions.
Esterification: The carboxylate ester is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for designing pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating its effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3r,4r)-4-(methyl)pyrrolidine-3-carboxylate: Lacks the difluoromethyl group.
tert-Butyl (3r,4r)-4-(trifluoromethyl)pyrrolidine-3-carboxylate: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties, biological activity, and metabolic stability compared to its analogs.
Biological Activity
Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a difluoromethyl group and a carboxylate ester, positions it as a significant candidate in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₅H₁₉F₂NO₂
- Molecular Weight : 283.31 g/mol
- IUPAC Name : (3S,4S)-1-tert-butyl-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
- PubChem CID : 9860579
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The difluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a valuable candidate for drug development.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for treating diseases such as cancer and neurological disorders.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive function.
Biological Activity
Research indicates that compounds with difluoromethyl substitutions exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that similar pyrrolidine derivatives can significantly affect serotonin uptake and other neurotransmitter systems .
Case Studies and Research Findings
- Neuropharmacological Studies :
-
Anticancer Activity :
- Research has indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, the introduction of difluoromethyl groups has been linked to increased apoptosis in tumor cells due to enhanced interaction with apoptotic pathways.
- Synthetic Applications :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Biological Activity |
---|---|---|
This compound | Structure | Enzyme inhibition, receptor modulation |
Tert-butyl (3R,4R)-4-(methyl)pyrrolidine-3-carboxylate | Structure | Lower potency in serotonin uptake inhibition |
Tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate | Structure | Enhanced anticancer activity due to trifluoromethyl group |
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELXAXGZHDIZMC-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1987412-64-5 | |
Record name | rac-tert-butyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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